molecular formula C8H8N4O B2960666 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one CAS No. 2247103-71-3

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

Cat. No. B2960666
M. Wt: 176.179
InChI Key: PUPUJZONPBMDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one” is a part of the pyrido[2,3-d]pyrimidine family . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Heterocyclic Compounds : Research demonstrates the utility of pyrimidin-4-one derivatives in synthesizing biologically relevant compounds. For instance, the facile formation of trifluoromethyl substituted pyrido[1,2-a]pyrimidines showcases the compound's role in creating metabolically stable molecules under mild conditions (Harriman et al., 2003).

  • Material Corrosion Inhibition : Pyrimidine derivatives, including those related to 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one, have been studied for their inhibitory action against corrosion of mild steel in acidic mediums. These studies have revealed that such compounds can significantly protect against corrosion, demonstrating their potential in materials science (Yadav et al., 2015).

Biological and Pharmacological Research

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through the manipulation of pyrimidin-4-one structures, have shown promising anticancer and anti-5-lipoxygenase activities. This highlights the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).

  • Antimicrobial Agents : The synthesis of pyrimidinones and oxazinones fused with thiophene rings, starting from materials related to 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one, has been explored for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs (Hossan et al., 2012).

  • Microtubule Targeting Agents : Research into 4-substituted 5-methyl-furo[2,3-d]pyrimidines, derived from pyrimidin-4-one chemistry, has led to the discovery of potent microtubule depolymerizing agents. These compounds are effective against multidrug-resistant cancer cells, indicating their potential in cancer therapy (Devambatla et al., 2016).

properties

IUPAC Name

4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUJZONPBMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C(N=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

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